Tiotropium bromide hydrate

Description

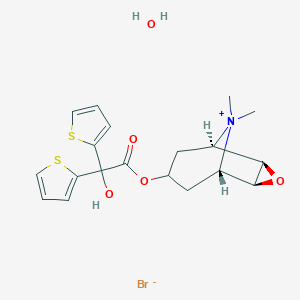

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLXPRBEAHBZTK-KFEMZTBUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904820 | |

| Record name | Tiotropium bromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139404-48-1, 411207-31-3 | |

| Record name | Tiotropium bromide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotropium bromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotropium bromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Tiotropium Bromide Hydrate in COPD

This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning the therapeutic efficacy of tiotropium bromide hydrate in the management of Chronic Obstructive Pulmonary Disease (COPD). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of tiotropium, from its precise interactions with muscarinic receptors to its downstream physiological consequences on airway function.

Introduction: The Cholinergic Overdrive in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[1][2] A key, and often dominant, reversible component of this obstruction is an increased cholinergic tone in the airways.[3][4] This heightened parasympathetic activity, mediated by the neurotransmitter acetylcholine (ACh), leads to bronchoconstriction and increased mucus secretion, both of which contribute significantly to the symptoms and pathophysiology of COPD.[1][5][6] Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), is a cornerstone of COPD therapy, acting to counteract this cholinergic overdrive.[7][8]

Part 1: The Molecular Engagement - Tiotropium's Interaction with Muscarinic Receptors

Tiotropium's therapeutic action begins with its binding to muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). In the human airways, the M1, M2, and M3 subtypes are of primary importance.[9][10]

-

M1 Receptors: Located in parasympathetic ganglia, they facilitate cholinergic neurotransmission.[9]

-

M2 Receptors: Found on presynaptic cholinergic nerve endings, they function as autoreceptors, inhibiting further acetylcholine release in a negative feedback loop.[9]

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their stimulation by ACh directly mediates bronchoconstriction and mucus secretion.[9][11][12]

Tiotropium is a non-selective muscarinic antagonist, meaning it has a high affinity for all three receptor subtypes.[13][14] However, its clinical efficacy and long duration of action are attributed to its unique kinetic properties, specifically its "kinetic selectivity" for M1 and M3 receptors over M2 receptors.[5][13][15]

The "Kinetic Selectivity" of Tiotropium: A Prolonged Siege on M3 Receptors

While tiotropium binds with high affinity to M1, M2, and M3 receptors, it dissociates from these subtypes at markedly different rates.[5][14][15] It exhibits a very slow dissociation from M1 and M3 receptors, leading to a prolonged blockade of their function.[15][16][17] In contrast, its dissociation from M2 receptors is significantly faster.[5][14][15][17] This differential dissociation is the cornerstone of tiotropium's long-acting profile and favorable therapeutic window.

This prolonged blockade of the M3 receptor is the primary mechanism behind tiotropium's sustained bronchodilator effect.[18][19] The rapid dissociation from M2 autoreceptors is also advantageous, as a prolonged blockade of these receptors could paradoxically increase acetylcholine release and counteract the desired bronchodilatory effect.[5]

The molecular basis for this long residence time on the M3 receptor is attributed to specific interactions within the receptor's binding pocket. A key interaction involves the hydroxyl group of tiotropium forming a highly directed bond with an asparagine residue (N508) in the M3 receptor, creating a "snap-lock" mechanism that significantly hinders its dissociation.[16][20]

Recent research also suggests that tiotropium may have a second, allosteric binding site in the extracellular vestibule of the M3 receptor.[21][22][23] This secondary binding could further contribute to its insurmountable antagonism by preventing acetylcholine from accessing the primary (orthosteric) binding site.[21]

Part 2: Downstream Consequences - From Receptor Blockade to Bronchodilation

The binding of tiotropium to M3 receptors on airway smooth muscle cells initiates a cascade of intracellular events that ultimately lead to muscle relaxation and bronchodilation.

Interruption of the Gq Signaling Pathway

M3 receptors are coupled to the Gq class of G-proteins.[11][12] When acetylcholine binds to the M3 receptor, it activates Gq, which in turn activates the enzyme phospholipase C (PLC).[11][12][24] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][24]

Tiotropium, by acting as a competitive antagonist, prevents acetylcholine from binding to and activating the M3 receptor, thereby inhibiting this entire signaling cascade.[19]

The Attenuation of Calcium Mobilization and Muscle Contraction

The IP3 generated by PLC activation normally binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12][24] The resulting increase in cytosolic Ca2+ concentration is a critical step in the initiation of smooth muscle contraction. Calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to muscle contraction.

By blocking the M3 receptor and preventing the generation of IP3, tiotropium effectively blunts this release of intracellular calcium, leading to a reduction in airway smooth muscle tone and subsequent bronchodilation.

Part 3: The Broader Impact - Beyond Bronchodilation

While its primary therapeutic effect is bronchodilation, research has explored other potential mechanisms of action for tiotropium in COPD, including anti-inflammatory and anti-remodeling effects.

The Controversial Role in Airway Inflammation

The cholinergic system has been implicated in the regulation of inflammation.[1][6] Acetylcholine can exert pro-inflammatory effects, and it has been hypothesized that by blocking muscarinic receptors, tiotropium may have anti-inflammatory properties.[25]

However, the clinical evidence for a significant anti-inflammatory effect of tiotropium in COPD patients is conflicting. Some studies have shown a reduction in certain inflammatory markers, particularly in animal models.[26] Conversely, other clinical trials in COPD patients have not demonstrated a consistent anti-inflammatory effect, with some even reporting an increase in certain sputum inflammatory proteins after treatment.[25][27][28][29] Therefore, while the bronchodilator effects of tiotropium are well-established, its role as an anti-inflammatory agent in COPD remains an area of active investigation and debate.

Potential Influence on Airway Remodeling

The cholinergic system may also contribute to the structural changes, or remodeling, seen in the airways of COPD patients.[1] Acetylcholine has been shown to promote the proliferation of airway smooth muscle cells and fibroblasts in preclinical models.[1] By antagonizing muscarinic receptors, tiotropium could potentially mitigate these remodeling processes. However, more research is needed to confirm these effects in a clinical setting.

Part 4: Visualizing the Mechanism

Diagram 1: Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle

Caption: Tiotropium competitively blocks acetylcholine binding to the M3 receptor.

Diagram 2: Tiotropium's Kinetic Selectivity and Long Duration of Action

Caption: Differential dissociation rates of tiotropium from M2 and M3 receptors.

Part 5: Experimental Validation - Methodologies for Mechanistic Investigation

The elucidation of tiotropium's mechanism of action has been heavily reliant on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

Radioligand Binding Assays: Quantifying Receptor Affinity and Kinetics

Objective: To determine the binding affinity (Ki) and dissociation rate (koff) of tiotropium for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M2 or M3 receptors).

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competition Binding Assay (for Ki determination):

-

Incubate the prepared cell membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled tiotropium.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

-

Dissociation Kinetics Assay (for koff determination):

-

Pre-incubate the cell membranes with a radiolabeled ligand to allow for receptor binding to reach equilibrium.

-

Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., atropine) to prevent re-association of the radioligand.

-

At various time points, terminate the reaction by rapid filtration and quantify the remaining bound radioactivity.

-

Plot the natural logarithm of the percentage of specific binding remaining versus time. The negative slope of this line represents the dissociation rate constant (koff).

-

In Vitro Muscle Bath Experiments: Assessing Functional Antagonism

Objective: To evaluate the functional effect of tiotropium on airway smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Isolate tracheal or bronchial tissue from a suitable animal model (e.g., guinea pig) or from human lung explants.

-

Dissect the tissue into smooth muscle strips or rings.

-

Mount the tissue preparations in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Contraction and Relaxation Measurement:

-

Connect the tissue preparations to force-displacement transducers to record isometric tension.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce contraction by adding a cholinergic agonist (e.g., acetylcholine or methacholine) to the organ bath in a cumulative concentration-response manner.

-

To assess the effect of tiotropium, pre-incubate the tissues with varying concentrations of tiotropium for a defined period before constructing the agonist concentration-response curve.

-

-

Data Analysis:

-

Measure the magnitude of contraction at each agonist concentration.

-

Plot the contractile response as a percentage of the maximum response versus the agonist concentration.

-

Analyze the data to determine parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum contractile response.

-

The rightward shift in the concentration-response curve in the presence of tiotropium indicates competitive antagonism.

-

Diagram 3: Experimental Workflow for In Vitro Muscle Bath Assay

Caption: Step-by-step workflow for assessing functional antagonism in airway smooth muscle.

Part 6: Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of tiotropium with muscarinic receptors.

| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | Reference |

| Binding Affinity (Ki) | High | High | High | [14] |

| Dissociation Half-Life (t½) | ~14.6 hours | ~0.11 hours (for ipratropium) | Very Slow (>24 hours) | [9][16][23] |

| Kinetic Selectivity | Slow dissociation | Rapid dissociation | Very slow dissociation | [5][15][17] |

Note: Specific Ki values can vary between studies and experimental conditions. The dissociation half-life for tiotropium from the M2 receptor is significantly shorter than from M1 and M3 receptors, though precise values can be difficult to obtain due to the rapid dissociation.

Conclusion

This compound exerts its therapeutic effect in COPD primarily through a sustained and selective antagonism of M3 muscarinic receptors on airway smooth muscle.[5][18][19] This prolonged receptor blockade is a consequence of its unique kinetic properties, characterized by a very slow dissociation from M3 receptors.[5][14][16] By interrupting the downstream Gq-PLC-IP3 signaling pathway, tiotropium effectively reduces intracellular calcium mobilization and inhibits acetylcholine-induced bronchoconstriction.[11][12][24] While its role in modulating airway inflammation and remodeling is less clear, its profound and long-lasting bronchodilator activity has established it as a fundamental component of COPD management.[7][8] Further research into the broader cellular effects of long-acting muscarinic antagonists will continue to refine our understanding of their full therapeutic potential.

References

-

Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor. PubMed. [Link]

-

Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs. PubMed. [Link]

-

Anti-inflammatory effects of tiotropium in COPD: a randomised double-blind trial. European Respiratory Society. [Link]

-

Tiotropium Bromide: An Update. PubMed Central. [Link]

-

Which muscarinic receptors does Tiotropium (tiotropium bromide) act on? Dr.Oracle. [Link]

-

Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease. PubMed Central. [Link]

-

Tiotropium bromide: a new long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease. PubMed. [Link]

-

Which muscarinic receptors does Tiotropium (tiotropium bromide) act on to dilate the airway? Dr.Oracle. [Link]

-

Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. Wiley Online Library. [Link]

-

Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. Therapeutic Advances in Respiratory Disease. [Link]

-

Effect of tiotropium on sputum and serum inflammatory markers and exacerbations in COPD. European Respiratory Journal. [Link]

-

What is the mechanism of Tiotropium Bromide? Patsnap Synapse. [Link]

-

Why is cholinergic tone increased in Chronic Obstructive Pulmonary Disease (COPD)? Dr.Oracle. [Link]

-

Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. PubMed. [Link]

-

LAMA for COPD: How they work, common medications, and more. Medical News Today. [Link]

-

Pharmacology of Tiotropium (Spiriva) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube. [Link]

-

When is a Long-Acting Muscarinic Antagonist (LAMA) preferable for patients with Chronic Obstructive Pulmonary Disease (COPD)? Dr.Oracle. [Link]

-

Long-acting muscarinic antagonists vs. long-acting β 2 agonists in COPD exacerbations: a systematic review and meta-analysis. National Institutes of Health. [Link]

-

Airway inflammation and tiotropium treatment in stable COPD patients. PubMed. [Link]

-

Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease. PubMed. [Link]

-

Tiotropium reduces established pulmonary inflammation in a 12 weeks cigarette smoke mouse model of COPD. ERS Publications. [Link]

-

Role of tiotropium in the treatment of COPD. PubMed Central. [Link]

-

Effect of tiotropium on sputum and serum inflammatory markers and exacerbations in COPD. PubMed. [Link]

-

Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. ResearchGate. [Link]

-

Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. University of Groningen research portal. [Link]

-

Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor. ACS Publications. [Link]

-

Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System. National Institutes of Health. [Link]

-

The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD. Frontiers. [Link]

-

Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System. PubMed. [Link]

-

A potential role for dissociation rate from the M3 muscarinic receptor in the clinical onset of action of NVA237 and tiotropium. pA2 Online. [Link]

-

Reducing cholinergic constriction: the major reversible mechanism in COPD. ERS Publications. [Link]

-

Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium. J-Stage. [Link]

-

Muscarinic receptor signaling in the pathophysiology of asthma and COPD. University of Groningen. [Link]

-

Pathways central in muscarinic receptor mediated airway smooth muscle... ResearchGate. [Link]

-

Muscarinic receptor signaling in the pathophysiology of asthma and COPD. PubMed Central. [Link]

-

Tiotropium bromide. PubMed. [Link]

-

Objectives and Methods. Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI. [Link]

-

Clinical Pharmacology Review. accessdata.fda.gov. [Link]

-

Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype. PubMed Central. [Link]

-

Muscarinic receptor antagonists approved for therapeutic protocols or used in clinical trials. N/A. [Link]

-

Muscarinic cholinergic receptors. YouTube. [Link]

-

[Experimental study of selective muscarinic receptor antagonists on attenuation of morphine tolerance and dependence in rats]. PubMed. [Link]

-

Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

-

Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PubMed Central. [Link]

-

(PDF) Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

Sources

- 1. Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD [frontiersin.org]

- 7. Long acting muscarinic antagonists for the treatment of chronic obstructive pulmonary disease: a review of current and developing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LAMA for COPD: How they work, common medications, and more [medicalnewstoday.com]

- 9. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of tiotropium in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.rug.nl [pure.rug.nl]

- 12. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tiotropium bromide: a new long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. research.rug.nl [research.rug.nl]

- 24. researchgate.net [researchgate.net]

- 25. publications.ersnet.org [publications.ersnet.org]

- 26. publications.ersnet.org [publications.ersnet.org]

- 27. publications.ersnet.org [publications.ersnet.org]

- 28. Airway inflammation and tiotropium treatment in stable COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effect of tiotropium on sputum and serum inflammatory markers and exacerbations in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond a Long-Acting Muscarinic Antagonist (LAMA)

An In-depth Technical Guide to the Molecular Structure and Properties of Tiotropium Bromide Hydrate

Tiotropium bromide, commercially recognized under brand names like Spiriva®, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and a valuable add-on therapy for severe asthma.[1][2] Its clinical efficacy as a long-acting bronchodilator is well-established.[1][3] However, for the drug development professional, researcher, or formulation scientist, the true narrative of this molecule extends far beyond its therapeutic application. It lies within its intricate solid-state chemistry, its specific molecular architecture, and the analytical methodologies required to comprehensively characterize it.

This guide provides an in-depth exploration of tiotropium bromide, focusing on its hydrated form, which is the basis of its primary commercial formulation.[4] We will dissect its molecular structure, delve into its critical physicochemical properties, elucidate its mechanism of action with molecular detail, and provide actionable, field-proven experimental protocols for its characterization. The causality behind each analytical choice is explained to empower researchers in their own development programs.

Part 1: Molecular Architecture and Stereochemistry

Tiotropium bromide is a synthetic, non-chiral, quaternary ammonium compound.[3] The molecule's structure is fundamentally derived from atropine.[5] Its chemical name is (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide. The commercially available form is typically a monohydrate, indicating the presence of one water molecule within its crystal lattice, which is crucial for its stability and physical properties.[5][6]

Chemical Structure:

The structure features a quaternary ammonium cation, "tiotropium," and a bromide anion. The cation consists of a scopine-derived tricycle esterified with di-(2-thienyl)glycolic acid. This quaternary structure ensures a permanent positive charge, limiting its gastrointestinal absorption and systemic bioavailability when inhaled, thus localizing its effect primarily to the lungs.[3]

Part 2: Solid-State and Physicochemical Properties

The physical form of an active pharmaceutical ingredient (API) is critical to its performance, particularly for inhaled therapies where particle size, stability, and dissolution are paramount. Tiotropium bromide can exist in various crystalline forms (polymorphs) and solvates, making solid-state characterization a vital aspect of its development.[4][9][10]

Crystallography and Polymorphism

The stable, commercialized form is a crystalline monohydrate.[11] X-ray structural analysis has shown that this form crystallizes in a simple monoclinic cell with the following approximate dimensions:

The existence of different crystal forms is a known property of tiotropium bromide.[10] Anhydrous forms and various solvates (e.g., methanol, isopropanol, acetic acid) have been identified and characterized.[9][10][13] Each polymorph or solvate possesses distinct physical properties, including melting point, X-ray diffraction patterns, and spectroscopic fingerprints.[10] The discovery and control of these forms are crucial, as unexpected polymorphic transitions can affect the stability, manufacturability, and bioavailability of the final drug product. For instance, four different polymorphic forms have been identified in low-concentration lactose powder blends using high-sensitivity synchrotron XRPD.[14]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of tiotropium bromide monohydrate, essential for formulation and analytical development.

| Property | Description | References |

| Appearance | White to yellowish-white, odorless crystalline powder. | |

| Solubility | Sparingly soluble in water (~2.5% at room temp, independent of pH); soluble in methanol; freely soluble in dimethyl sulfoxide (DMSO). | [15][16] |

| Melting Point (DSC) | Exhibits a sharp endothermic peak at approximately 230°C ± 5°C (at a heating rate of 10 K/min), attributed to melting with decomposition. A broader endotherm between 50-120°C corresponds to dehydration. | [11][12] |

| Partition Coefficient | Log Papp (pH 7.4) = -2.25 | |

| Hygroscopicity | The monohydrate form is relatively stable, but anhydrous forms can be more hygroscopic. Control of humidity is critical during manufacturing and storage. | [9][10] |

Part 3: Mechanism of Action: A Tale of Kinetic Selectivity

Tiotropium exerts its therapeutic effect through competitive and reversible antagonism of muscarinic acetylcholine receptors (mAChRs).[1] While it shows similar high affinity for all five muscarinic receptor subtypes (M1 to M5), its clinical utility is defined by its unique kinetic properties.[3]

Acetylcholine released from parasympathetic nerves in the airways binds primarily to M3 receptors on smooth muscle cells, triggering bronchoconstriction.[3][17] Tiotropium potently blocks these M3 receptors, leading to smooth muscle relaxation and sustained bronchodilation.[1][5][18]

The key to its long, 24-hour duration of action is its kinetic selectivity.[3] Tiotropium dissociates very slowly from M1 and M3 receptors but much more rapidly from M2 receptors.[3][8] M2 receptors function as presynaptic autoreceptors that inhibit further acetylcholine release. A rapid dissociation from M2 receptors ensures that this crucial negative feedback loop remains largely intact, while the slow dissociation from M3 receptors provides prolonged bronchodilation. This contrasts with less selective antagonists that, by blocking M2 receptors, can paradoxically increase acetylcholine release and counteract their own therapeutic effect.

Part 4: Analytical Characterization Workflows

A robust analytical strategy is essential to control the quality of this compound, from API release to finished product stability. The choice of technique is dictated by the property being investigated, with a combination of methods required for full characterization.

Protocol 1: Polymorphic Form Identification by X-Ray Powder Diffraction (XRPD)

Causality: XRPD is the definitive technique for identifying the crystalline form (polymorph) of a drug substance. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern (a fingerprint). This is critical for ensuring that the correct, stable, and most effective form is used in the drug product.[10][14]

Methodology:

-

Sample Preparation: Gently grind a small amount (5-10 mg) of the this compound sample with a mortar and pestle to ensure random crystal orientation.

-

Instrument Setup:

-

Radiation: CuKα (λ = 1.542 Å).

-

Diffractometer: A standard powder diffractometer (e.g., PANalytical X'Pert Pro).

-

Voltage/Current: 45 kV / 40 mA.

-

Scan Range (2θ): 3° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/min.

-

-

Data Acquisition: Load the prepared sample onto the sample holder and initiate the scan.

-

Data Analysis: Compare the resulting diffractogram with reference patterns for known forms of tiotropium bromide. For the monohydrate, characteristic peaks are expected at specific 2-theta values. Other polymorphs, such as Form 2, 6, 7, and 8, are characterized by their own unique sets of peaks.[10] For low-concentration blends, a synchrotron radiation source may be necessary to achieve the required sensitivity.[14]

Protocol 2: Thermal Analysis by DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying melting, decomposition, and desolvation events.[12] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, precisely quantifying the water or solvent content.[10] Performed simultaneously (STA), these techniques provide a complete thermal profile in a single run.[19]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup (STA):

-

Purge Gas: Nitrogen at 30 mL/min.

-

Temperature Program: Ramp from 30°C to 350°C.

-

Heating Rate: 10 K/min.

-

-

Data Acquisition: Place the sample pan in the instrument and start the temperature program.

-

Data Analysis:

-

TGA Curve: Analyze for weight loss steps. A weight loss of approximately 3.7% between 50°C and 120°C corresponds to the loss of one mole of water from the monohydrate.

-

DSC Curve: Identify endothermic and exothermic peaks. An initial broad endotherm corresponding to the TGA weight loss confirms dehydration. A sharp endotherm around 230°C confirms the melting/decomposition of the anhydrous form.[12]

-

Protocol 3: Purity and Assay Determination by RP-HPLC

Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for separating, identifying, and quantifying the API and any related substances (impurities, degradants). Its high resolution and sensitivity are essential for ensuring the purity and correct dosage of the drug.[20][21]

Methodology:

-

Solution Preparation:

-

Diluent: A mixture of aqueous buffer and organic solvent (e.g., Acetonitrile:Water).

-

Standard Solution: Accurately weigh and dissolve tiotropium bromide monohydrate reference standard in diluent to a known concentration (e.g., 20 µg/mL).

-

Sample Solution: Prepare the sample (API or formulation) in the diluent to achieve a similar target concentration.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM KH₂PO₄) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at approximately 230 nm.[22]

-

Column Temperature: 30°C.

-

-

System Suitability: Inject the standard solution multiple times (n=5) to verify system performance (e.g., tailing factor < 2.0, theoretical plates > 2000, %RSD of peak area < 2.0).

-

Analysis: Inject the standard and sample solutions. Calculate the assay of the API against the reference standard and quantify any impurities based on their peak areas relative to the main peak. The method must be validated according to ICH guidelines.[20]

References

-

Tiotropium bromide - Wikipedia. (n.d.). Retrieved from [Link]

-

NOVEL CRYSTALLINE FORMS OF TIOTROPIUM BROMIDE - Patent 1881980. (n.d.). European Patent Office. Retrieved from [Link]

-

Pindelska, E., Szeleszczuk, L., & Kołodziejski, W. (2015). Crystal structures of tiotropium bromide and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

What is the mechanism of Tiotropium Bromide? (2024). Patsnap Synapse. Retrieved from [Link]

-

Tiotropium. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Attachment: Product Information: Tiotropium bromide. (2016). Australian Government Department of Health. Retrieved from [Link]

- EP1869035B1 - Novel crystalline form of tiotropium bromide and process for preparation thereof. (n.d.). Google Patents.

-

Tiotropium Bromide: An Update. (n.d.). PubMed Central, National Institutes of Health. Retrieved from [Link]

-

Tiotropium bromide monohydrate. (2023). Steris Online. Retrieved from [Link]

-

Tiotropium Bromide Monohydrate CAS#: 411207-31-3. (n.d.). ChemWhat. Retrieved from [Link]

-

Tiotropium Bromide Monohydrate | C19H24BrNO5S2 | CID 11431811. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

- US6777423B2 - Crystalline tiotropium bromide monohydrate, processes for the preparation thereof, and pharmaceutical compositions. (n.d.). Google Patents.

-

Crystalline form of tiotropium bromide and urea - EP 1923393 A1. (2008). European Patent Office. Retrieved from [Link]

-

Crystal Structures of Tiotropium Bromide and Its Monohydrate in View of Combined Solid-state Nuclear Magnetic Resonance and Gauge-Including Projector-Augmented Wave Studies. (2015). ResearchGate. Retrieved from [Link]

-

Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction. (n.d.). PubMed, National Institutes of Health. Retrieved from [Link]

- WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate. (n.d.). Google Patents.

-

TIOTROPIUM BROMIDE MONOHYDRATE. (n.d.). precisionFDA. Retrieved from [Link]

- WO2013079040A1 - Mixed solvate of tiotropium bromide and a method of its preparation. (2013). Google Patents.

- WO2006117300A2 - Crystalline forms of tiotropium bromide. (n.d.). Google Patents.

- US6908928B2 - Crystalline tiotropium bromide monohydrate, processes for the preparation thereof, and pharmaceutical compositions. (n.d.). Google Patents.

- US8163913B2 - Forms of tiotropium bromide and processes for preparation thereof. (n.d.). Google Patents.

-

Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. (n.d.). PubMed Central, National Institutes of Health. Retrieved from [Link]

-

A stability indicating gradient HPLC method for simultaneous assay estimation of Tiotropium, Formoterol and Ciclesonide. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols. (2019). ResearchGate. Retrieved from [Link]

-

Development and validation of uv-spectroscopic method for estimation of tiotropium bromide in API and pharmaceutical dosage form. (2020). Innovare Academic Sciences. Retrieved from [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. Retrieved from [Link]

-

Tiotropium Bromide Inhalation Powder - Draft Guidance. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 2. STERIS PHARMA [sterisonline.com]

- 3. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8163913B2 - Forms of tiotropium bromide and processes for preparation thereof - Google Patents [patents.google.com]

- 5. Tiotropium Bromide Monohydrate | C19H24BrNO5S2 | CID 11431811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 139404-48-1: this compound | CymitQuimica [cymitquimica.com]

- 7. GSRS [precision.fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. NOVEL CRYSTALLINE FORMS OF TIOTROPIUM BROMIDE - Patent 1881980 [data.epo.org]

- 10. EP1869035B1 - Novel crystalline form of tiotropium bromide and process for preparation thereof - Google Patents [patents.google.com]

- 11. US6777423B2 - Crystalline tiotropium bromide monohydrate, processes for the preparation thereof, and pharmaceutical compositions - Google Patents [patents.google.com]

- 12. US6908928B2 - Crystalline tiotropium bromide monohydrate, processes for the preparation thereof, and pharmaceutical compositions - Google Patents [patents.google.com]

- 13. WO2006117300A2 - Crystalline forms of tiotropium bromide - Google Patents [patents.google.com]

- 14. Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Tiotropium bromide (5902) by Tocris, Part of Bio-Techne [bio-techne.com]

- 17. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 18. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. azom.com [azom.com]

- 20. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]

- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 22. journals.innovareacademics.in [journals.innovareacademics.in]

Introduction: A Cornerstone in Obstructive Airway Disease Management

An In-Depth Technical Guide to the Pharmacology of Tiotropium Bromide Hydrate

This compound, a synthetic quaternary anticholinergic agent, represents a pivotal advancement in the maintenance therapy of chronic obstructive pulmonary disease (COPD) and as an add-on treatment for severe asthma.[1][2][3][4] Marketed under brand names like Spiriva, it is a long-acting muscarinic antagonist (LAMA) designed for once-daily inhalation.[1][2][4][5] Its chemical structure as a quaternary ammonium compound confers topical selectivity; when inhaled, it exerts its primary effects locally in the airways with minimal systemic absorption, a key factor in its favorable safety profile.[2][5] This guide provides a comprehensive technical overview of the pharmacology of tiotropium, from its molecular interactions with muscarinic receptors to its pharmacokinetic profile and clinical implications, intended for professionals in research and drug development.

The Target: Muscarinic Acetylcholine Receptors in the Airways

The dominant and reversible component of airway obstruction in diseases like COPD is the cholinergic tone mediated by the parasympathetic nervous system.[2][6] Understanding the function of muscarinic acetylcholine receptors (mAChRs) is fundamental to appreciating the pharmacology of tiotropium.

-

M1 Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.

-

M2 Receptors: Found on the presynaptic membrane of postganglionic cholinergic nerve endings, these function as autoreceptors.[7] Their stimulation inhibits further release of acetylcholine (ACh), acting as a crucial negative feedback mechanism.[7]

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands.[1][8] The binding of ACh to M3 receptors is the primary driver of bronchoconstriction and mucus secretion.[4][7][8]

In healthy airways, a balance is maintained. However, in COPD, an increased cholinergic tone can exacerbate airway narrowing.[2] Therefore, blocking these receptors, particularly M3, is a primary therapeutic goal.[9]

Core Mechanism of Action: Kinetic Selectivity

Tiotropium functions as a high-potency, competitive muscarinic receptor antagonist.[8][10] While binding studies show it has a similar high affinity for all five muscarinic receptor subtypes (M1 to M5), its clinical efficacy and prolonged duration of action are attributed to its unique dissociation kinetics, a concept known as kinetic selectivity.[2][5][11]

-

Slow Dissociation from M1 and M3 Receptors: Tiotropium dissociates very slowly from M1 and M3 receptors.[2][12] This prolonged blockade of M3 receptors on airway smooth muscle is responsible for its sustained bronchodilator effect, lasting over 24 hours.[5][11]

-

Rapid Dissociation from M2 Receptors: In contrast, tiotropium dissociates much more rapidly from M2 autoreceptors.[2][7][11] This is a critical advantage. A sustained blockade of M2 receptors would inhibit the negative feedback on ACh release, potentially leading to increased ACh in the synapse and counteracting the bronchodilatory effect. By dissociating quickly from M2 receptors, tiotropium preserves this essential feedback mechanism, distinguishing it from older, non-selective antagonists like atropine and ipratropium.[7][11]

This kinetic profile makes tiotropium a functionally selective M3 antagonist, ensuring long-lasting bronchodilation without inadvertently increasing cholinergic drive.[2] More recent research also indicates that tiotropium binds not only to the primary (orthosteric) site on the M3 receptor but also to a secondary (allosteric) site, which may further contribute to its insurmountable antagonism and bronchoprotective effects.[13]

Pharmacodynamics: From Receptor Blockade to Clinical Effect

The primary pharmacodynamic effect of tiotropium is the relaxation of airway smooth muscle, leading to significant and sustained bronchodilation.[1][14] This translates into measurable improvements in lung function, symptom control, and quality of life for patients with COPD and asthma.[15][16]

Key Pharmacodynamic Outcomes:

-

Improved Lung Function: Clinical trials consistently demonstrate that once-daily tiotropium produces significant improvements in key spirometric measures, including the forced expiratory volume in one second (FEV1) and forced vital capacity (FVC).[9][17][18] The onset of bronchodilation occurs within 30 minutes of inhalation, with peak effects seen within three hours.[1][19]

-

Reduction of Hyperinflation: In COPD patients, tiotropium reduces lung hyperinflation, which is a major contributor to dyspnea (shortness of breath).[2][9] This leads to increased inspiratory capacity and improved exercise tolerance.[12]

-

Exacerbation Reduction: A key benefit of long-term tiotropium therapy is a significant reduction in the frequency and severity of exacerbations in both COPD and asthma.[2][16][20][21] This effect may be greater than that of long-acting beta-agonists (LABAs) and suggests that tiotropium may possess anti-inflammatory properties beyond simple bronchodilation.[21]

| Pharmacodynamic Parameter | Effect of Tiotropium Therapy | Clinical Significance |

| Trough FEV1 | Significant increase compared to placebo and ipratropium.[9][22] | Demonstrates sustained 24-hour bronchodilator effect. |

| Peak FEV1 | Significant increase from baseline.[9][19] | Shows rapid onset of action. |

| Forced Vital Capacity (FVC) | Significant increase compared to placebo.[9][18] | Indicates a reduction in air trapping. |

| COPD/Asthma Exacerbations | Reduced risk and frequency.[16][20] | Decreases hospitalizations and improves long-term stability. |

| Health-Related Quality of Life | Statistically significant improvement.[16] | Alleviates symptoms like dyspnea, leading to better daily function. |

Pharmacokinetics: A Profile Optimized for Inhaled Delivery

The pharmacokinetic profile of tiotropium is characterized by its delivery method. As an inhaled therapy, it is designed for maximal local effect in the lungs and minimal systemic exposure.

| Parameter | Value / Characteristic | Source |

| Route of Administration | Oral Inhalation (Dry Powder or Soft Mist) | [1][5] |

| Systemic Bioavailability | ~19.5% (HandiHaler); ~40% lung deposition (Respimat) | [1][17][23] |

| Oral Bioavailability | 2-3% (most of the swallowed portion is not absorbed) | [14][17] |

| Time to Peak Plasma Conc. (Tmax) | ~5-7 minutes post-inhalation | [14][24] |

| Plasma Protein Binding | 72% | [14] |

| Volume of Distribution (Vd) | 32 L/kg | [14][17] |

| Metabolism | Minor (~25%); primarily non-enzymatic ester cleavage | [1][23] |

| Primary Elimination Route | Renal excretion of unchanged drug | [14][23] |

| Terminal Elimination Half-life (t1/2) | 5-6 days | [1][17] |

| Steady State | Reached within 7 days of once-daily dosing | [14][17] |

The low systemic bioavailability is a deliberate feature stemming from its poor gastrointestinal absorption and its structure as a quaternary amine, which limits passage across biological membranes.[2] The long terminal half-life reflects a slow dissociation from receptors, contributing to its 24-hour duration of action and allowing for once-daily dosing.[17] Tiotropium is predominantly cleared by the kidneys, and while dose adjustments are not typically required for mild renal impairment, caution is advised in patients with moderate to severe renal impairment.[23]

Experimental Protocol: In Vitro Assessment of Muscarinic Antagonism

To elucidate the potency and duration of action of a compound like tiotropium, an in vitro organ bath experiment using isolated tracheal smooth muscle is a foundational method. This protocol provides a direct measure of the drug's ability to antagonize induced muscle contraction.

Objective: To determine the functional antagonist activity of Tiotropium against an acetylcholine-induced contraction of guinea pig tracheal smooth muscle.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional animal care guidelines.

-

Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit buffer solution.

-

Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

-

Organ Bath Setup:

-

Mount each tracheal ring in a 10 mL organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

-

-

Concentration-Response Curve Generation:

-

Induce a baseline contraction by adding a cumulative concentration of acetylcholine (e.g., 1 nM to 100 µM) to the organ bath. This establishes the maximal contractile response of the tissue.

-

Wash the tissue repeatedly until tension returns to baseline.

-

-

Antagonist Incubation:

-

Add a fixed concentration of Tiotropium bromide to the bath and incubate for a predetermined period (e.g., 60 minutes) to allow for receptor binding.

-

-

Assessment of Antagonism:

-

In the continued presence of tiotropium, repeat the cumulative concentration-response curve for acetylcholine.

-

A competitive antagonist will cause a rightward shift in the concentration-response curve. The magnitude of this shift is used to calculate the antagonist's potency (pA2 value).

-

-

Washout and Duration of Action (Kinetics):

-

To assess the dissociation kinetics, after step 5, perform repeated washes of the tissue to remove both acetylcholine and tiotropium from the bath.

-

At set time intervals post-washout (e.g., 1, 2, 4, 8 hours), re-challenge the tissue with acetylcholine to see how much of the contractile response has been recovered.

-

A very slow recovery of the acetylcholine response indicates slow dissociation of the antagonist from the M3 receptors, a hallmark of tiotropium.[11]

-

Clinical Efficacy and Safety Profile

Extensive clinical trials have established the efficacy and safety of tiotropium as a first-line maintenance therapy for COPD and as an add-on therapy for asthma.[15][16][25][26]

-

COPD: The 4-year UPLIFT (Understanding Potential Long-Term Impacts on Function with Tiotropium) trial demonstrated that tiotropium provided significant improvements in lung function, improved health-related quality of life, and reduced the risk of exacerbations and related hospitalizations compared to placebo.[16] The POET-COPD (Prevention of Exacerbations with Tiotropium in COPD) trial showed that tiotropium was more effective than the LABA salmeterol in preventing exacerbations.[16]

-

Asthma: For patients with moderate-to-severe asthma who remain symptomatic despite treatment with inhaled corticosteroids (ICS) and LABAs, adding tiotropium has been shown to improve lung function and reduce the risk of severe exacerbations.[1][16][19][20]

Safety and Tolerability: Tiotropium is generally well-tolerated.[15] The most common adverse effect is dry mouth, a predictable consequence of its anticholinergic action.[1][15] Due to its low systemic absorption, other systemic anticholinergic side effects like constipation, tachycardia, blurred vision, and urinary retention are uncommon.[1][15][27] While initial concerns were raised about cardiovascular risk, large-scale trials like UPLIFT and TIOSPIR have provided a reassuring safety profile, showing no increased risk of major adverse cardiovascular events compared to placebo.[15][26]

Conclusion

The pharmacology of this compound is a compelling example of rational drug design targeting a well-defined physiological pathway. Its success hinges on a sophisticated mechanism of kinetic selectivity, which confers a prolonged duration of action on the target M3 receptor while sparing the M2 autoreceptor, thus optimizing bronchodilation. This, combined with a pharmacokinetic profile ideal for inhaled delivery, results in a potent, long-acting therapy with a wide therapeutic margin. For drug development professionals, tiotropium serves as a benchmark for inhaled therapies, demonstrating how nuanced receptor kinetics can be translated into significant and lasting clinical benefits for millions of patients with obstructive airway diseases.

References

- Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PubMed Central.

- Tiotropium bromide - Wikipedia. Wikipedia.

- Muscarinic Antagonists - StatPearls - NCBI Bookshelf - NIH.

- Muscarinic receptor antagonists, from folklore to pharmacology; Finding drugs that actually work in asthma and COPD - Oregon Health & Science University. Oregon Health & Science University.

- What is the mechanism of Tiotropium Bromide? - Patsnap Synapse.

- Muscarinic antagonist - Wikipedia. Wikipedia.

- Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed.

- 207070 Tiotropium bromide Clinpharm PREA - FDA. U.S.

- Muscarinic Receptor Agonists and Antagonists - MDPI. MDPI.

- Introduction - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf.

- Spiriva Inhalation Powder - accessdata.fda.gov. U.S.

- Efficacy and Safety of Tiotropium in Children and Adolescents - PMC - NIH.

- What is the mechanism of action for Spiriva (tiotropium)? - Dr.Oracle. Dr.Oracle.

- Tiotropium Bromide: An Update - PMC - PubMed Central - NIH.

- Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC - NIH.

- CAS 139404-48-1: Tiotropium bromide hydr

- Attachment: Product Information: Tiotropium bromide.

- Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - NIH.

- Which muscarinic receptors does Tiotropium (tiotropium bromide) act on? - Dr.Oracle. Dr.Oracle.

- Tiotropium bromide monohydr

- Safety and efficacy of Tiotropium bromide compared with placebo in COPD and Bronchial Asthma - IP Innovative Publication.

- Tiotropium Bromide in Children and Adolescents with Asthma. - VIVO. VIVO.

- Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC - PubMed Central.

- What is Tiotropium Bromide used for?. Synapse.

- FDA Advisory Committee Recommends Approval of Tiotropium Respimat for the Maintenance Treatment of COPD | Fierce Pharma. FiercePharma.

- Study Details | NCT04061161 | Anti-inflammatory Effects of Tiotropium in Patients with Stable COPD | ClinicalTrials.gov. ClinicalTrials.gov.

- Which muscarinic receptors does Tiotropium (tiotropium bromide)

- The Efficacy of this compound in Managing COPD: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD..

- Efficacy of tiotropium bromide inhalation in COPD and bronchial asthma patients for a period of 14 weeks - ResearchGate.

-

Results - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI. National Institutes of Health (NIH). [Link]

- Tiotropium in the add-on treatment of asthma in adults: clinical trial evidence and experience. Taylor & Francis Online.

- Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - the University of Groningen research portal. University of Groningen.

Sources

- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 2. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 139404-48-1: this compound | CymitQuimica [cymitquimica.com]

- 4. What is Tiotropium Bromide used for? [synapse.patsnap.com]

- 5. Introduction - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 9. journals.ipinnovative.com [journals.ipinnovative.com]

- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. research.rug.nl [research.rug.nl]

- 14. fda.gov [fda.gov]

- 15. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tiotropium in the add-on treatment of asthma in adults: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and Safety of Tiotropium in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Results - Clinical Review Report: tiotropium bromide monohydrate (Spiriva Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. tga.gov.au [tga.gov.au]

- 24. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tiotropium Bromide in Children and Adolescents with Asthma. [vivo.health.unm.edu]

- 26. fiercepharma.com [fiercepharma.com]

- 27. STERIS PHARMA [sterisonline.com]

Tiotropium Bromide Hydrate: A Deep Dive into its Muscarinic Receptor Antagonist Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Cholinergic System in Airway Regulation

The autonomic nervous system plays a pivotal role in regulating airway smooth muscle tone, a critical factor in the pathophysiology of obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The parasympathetic nervous system, through the release of the neurotransmitter acetylcholine (ACh), is the primary reversible component of bronchoconstriction.[1][2] Acetylcholine exerts its effects by binding to muscarinic receptors on various cells within the airways. Understanding the subtypes and functions of these receptors is fundamental to appreciating the targeted mechanism of tiotropium bromide.

There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most relevant in the lungs.[1][3]

-

M1 Receptors: Located in the parasympathetic ganglia, their stimulation facilitates neurotransmission.[1]

-

M2 Receptors: Found on the presynaptic terminals of postganglionic cholinergic nerves, these autoreceptors inhibit the further release of acetylcholine, acting as a negative feedback mechanism.[1]

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, their activation by acetylcholine directly mediates bronchoconstriction and mucus secretion.[3][4][5]

In individuals with COPD, an increased cholinergic tone is often observed, contributing significantly to airway narrowing.[1] Therefore, antagonizing the action of acetylcholine at muscarinic receptors, particularly the M3 receptor, is a cornerstone of bronchodilator therapy.

Tiotropium Bromide: A Long-Acting Muscarinic Antagonist (LAMA)

Tiotropium bromide, available under brand names like Spiriva, is a potent, long-acting muscarinic antagonist (LAMA) developed for the management of COPD and as an add-on therapy for severe asthma.[4][5] It is a synthetic, quaternary ammonium compound that acts as a competitive, reversible inhibitor of acetylcholine at muscarinic receptors.[6][7]

Mechanism of Action: Kinetic Selectivity and Prolonged Bronchodilation

While tiotropium bromide exhibits a similar binding affinity for all five muscarinic receptor subtypes (M1-M5) in vitro, its clinical efficacy and prolonged duration of action are attributed to its unique kinetic properties.[3][8][9] Tiotropium dissociates very slowly from M1 and M3 receptors, leading to a sustained blockade of their effects.[1][8][9] In contrast, it dissociates more rapidly from M2 receptors.[1][8][9]

This "kinetic selectivity" is a crucial aspect of tiotropium's pharmacological profile.[1][9] The rapid dissociation from presynaptic M2 autoreceptors means that the negative feedback loop for acetylcholine release remains largely intact. This prevents a surge in acetylcholine release that could potentially overcome the M3 receptor blockade. The slow dissociation from M3 receptors on airway smooth muscle ensures a prolonged and stable bronchodilator effect, allowing for once-daily dosing.[1][2][5]

The sustained antagonism of M3 receptors by tiotropium leads to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.[2][4][5] This helps to alleviate symptoms such as wheezing and shortness of breath.[7]

Below is a diagram illustrating the signaling pathway of acetylcholine at the neuromuscular junction in the airways and the inhibitory effect of tiotropium.

Caption: Tiotropium's mechanism of action in the airways.

Pharmacokinetics and Pharmacodynamics

Tiotropium bromide is administered via inhalation, which allows for direct delivery to the airways and minimizes systemic exposure.[5]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability (inhalation) | ~19.5% | [4][10] |

| Time to Peak Plasma Concentration (Tmax) | ~5-7 minutes post-inhalation | [11] |

| Plasma Protein Binding | 72% | [12][13] |

| Volume of Distribution | 32 L/kg | [12][13] |

| Metabolism | Minor, via CYP2D6 and CYP3A4 (non-enzymatic ester cleavage is also involved) | [4] |

| Elimination Half-life | 5-6 days | [4][10] |

| Excretion | Primarily unchanged in urine | [4][12] |

The long elimination half-life of tiotropium contributes to its 24-hour duration of action, making it suitable for once-daily administration.[2][4] Pharmacokinetic steady-state is typically reached within 2 to 3 weeks of initiating treatment.[10][13]

The pharmacodynamic effect of tiotropium is a sustained improvement in lung function, as measured by parameters such as the forced expiratory volume in one second (FEV1).[14] Clinical studies have demonstrated that tiotropium provides significant and consistent bronchodilation over a 24-hour period.[14]

Clinical Efficacy: Evidence from Clinical Trials

Extensive clinical trials have established the efficacy of tiotropium in the management of COPD and as an add-on therapy for severe asthma.

Chronic Obstructive Pulmonary Disease (COPD)

In patients with COPD, tiotropium has been shown to:

-

Improve Lung Function: Consistently produces significant improvements in FEV1 and forced vital capacity (FVC).[14]

-

Reduce Exacerbations: Significantly lowers the risk of COPD exacerbations, which are major drivers of morbidity and mortality.

-

Improve Quality of Life: Leads to improvements in health-related quality of life and reduces symptoms like dyspnea.[6]

-

Enhance Exercise Tolerance: By reducing hyperinflation, it can improve exercise capacity.[6]

Asthma

For patients with moderate-to-severe asthma who remain symptomatic despite treatment with inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs), tiotropium has emerged as a valuable add-on therapy.[4][15] Clinical trials have demonstrated that adding tiotropium to existing maintenance therapy can:

-

Improve Lung Function: Significantly increases FEV1 in asthmatic patients.[15]

-

Reduce the Risk of Severe Exacerbations: Lowers the incidence of severe asthma exacerbations.

-

Improve Asthma Control: Leads to better overall asthma control and a reduction in symptoms.

The following diagram outlines a typical workflow for evaluating the efficacy of tiotropium in a clinical trial setting.

Caption: A simplified clinical trial workflow for tiotropium.

Safety and Tolerability

Tiotropium is generally well-tolerated.[16] Due to its quaternary ammonium structure, it is poorly absorbed from the gastrointestinal tract and has low systemic bioavailability following inhalation, which contributes to its favorable safety profile.[1]

The most common adverse effect associated with tiotropium is dry mouth, a predictable consequence of its anticholinergic properties.[4][16] Other less common side effects may include:[4][7]

-

Upper respiratory tract infections

-

Pharyngitis

-

Sinusitis

-

Headache

Serious side effects are rare but can include angioedema, worsening bronchospasm, and QT prolongation.[4] Caution is advised when prescribing tiotropium to patients with narrow-angle glaucoma or urinary retention.[6][16]

Concerns have been raised in the past regarding a potential increased risk of cardiovascular events with inhaled anticholinergics. However, large-scale clinical trials, such as the UPLIFT study, have provided reassuring data on the cardiovascular safety of tiotropium.[16]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of tiotropium bromide to different muscarinic receptor subtypes.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing human M1, M2, or M3 muscarinic receptors are prepared.

-

Radioligand Binding: A radiolabeled ligand with known high affinity for muscarinic receptors (e.g., [3H]-N-methylscopolamine) is used.

-

Competition Assay: Increasing concentrations of unlabeled tiotropium bromide are incubated with the receptor membranes and the radioligand.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound material is measured using a scintillation counter.

-

Data Analysis: The concentration of tiotropium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Bronchoprotection Assay in an Animal Model

Objective: To evaluate the duration of action of tiotropium bromide against a bronchoconstrictor challenge in vivo.

Methodology:

-

Animal Model: Guinea pigs are a commonly used model for bronchoconstriction studies.

-

Drug Administration: Tiotropium bromide is administered to the animals via inhalation or intratracheal instillation at various time points before the bronchoconstrictor challenge.

-

Bronchoconstrictor Challenge: A bronchoconstricting agent, such as acetylcholine or methacholine, is administered intravenously or by inhalation.

-

Measurement of Airway Resistance: Changes in airway resistance are measured using a whole-body plethysmograph.

-

Data Analysis: The protective effect of tiotropium bromide at different time points is quantified by the inhibition of the bronchoconstrictor response compared to a vehicle-treated control group. The duration of action is determined by the time over which a significant protective effect is observed.

Conclusion

Tiotropium bromide hydrate is a highly effective long-acting muscarinic antagonist that has become a cornerstone in the management of COPD and a valuable add-on therapy for severe asthma. Its unique pharmacological profile, characterized by kinetic selectivity for M1 and M3 receptors over M2 receptors, provides sustained bronchodilation and a favorable safety profile. The extensive body of clinical evidence supporting its efficacy and safety has firmly established its role in improving lung function, reducing exacerbations, and enhancing the quality of life for patients with obstructive airway diseases.

References

- 1. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Tiotropium Bromide used for? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 6. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetics and pharmacodynamics of tiotropium solution and tiotropium powder in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Tiotropium (Spiriva): a once-daily inhaled anticholinergic medication for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tiotropium in the add-on treatment of asthma in adults: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety, tolerability and risk benefit analysis of tiotropium in COPD - PMC [pmc.ncbi.nlm.nih.gov]

Tiotropium Bromide Hydrate in Preclinical Respiratory Models: A Senior Application Scientist's In-Depth Guide

This guide provides a comprehensive technical overview of the use of tiotropium bromide hydrate in preclinical respiratory models. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust experimental designs for evaluating muscarinic receptor antagonists in the context of chronic obstructive pulmonary disease (COPD) and asthma.

Introduction: The Clinical Significance and Preclinical Imperative of Tiotropium

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that has become a cornerstone in the management of COPD and as an add-on therapy for severe asthma.[1][2][3] Its efficacy lies in its ability to provide sustained bronchodilation over a 24-hour period, which translates to improved lung function, reduced exacerbations, and enhanced quality of life for patients.[3][4] The preclinical evaluation of tiotropium has been instrumental in elucidating its therapeutic mechanisms and establishing its safety and efficacy profile. This guide delves into the core preclinical methodologies that have been pivotal in understanding the multifaceted actions of tiotropium, extending beyond simple bronchodilation to include anti-inflammatory and anti-remodeling effects.[5][6][7][8]

Section 1: Core Pharmacology - Mechanism of Action of Tiotropium Bromide

Tiotropium bromide exerts its therapeutic effects by acting as a competitive, reversible antagonist of acetylcholine at muscarinic receptors.[9] There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being predominantly located in the lungs.[10]

-

M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.[10]

-

M2 Receptors: Found on postganglionic cholinergic nerve endings, they function as autoreceptors that inhibit the release of acetylcholine (ACh), creating a negative feedback loop.[11]

-

M3 Receptors: Located on airway smooth muscle cells and submucosal glands, their stimulation by ACh mediates bronchoconstriction and mucus secretion.[1][10][11]

Tiotropium demonstrates a unique "kinetic selectivity." While it binds with high affinity to all three receptor subtypes, it dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[11][12] This prolonged blockade of M3 receptors on airway smooth muscle is the primary driver of its long-lasting bronchodilator effect.[2][11] The faster dissociation from M2 autoreceptors is thought to minimize the potential for increased acetylcholine release that could counteract the bronchodilatory effect.[12]

Signaling Pathway of Muscarinic M3 Receptor-Mediated Bronchoconstriction